2-bromo-N-[(3-cyanophenyl)methyl]-6-fluorobenzamide
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Overview
Description
2-bromo-N-[(3-cyanophenyl)methyl]-6-fluorobenzamide is an organic compound that features a bromine atom, a cyanophenyl group, and a fluorobenzamide moiety
Preparation Methods
The synthesis of 2-bromo-N-[(3-cyanophenyl)methyl]-6-fluorobenzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Chemical Reactions Analysis
2-bromo-N-[(3-cyanophenyl)methyl]-6-fluorobenzamide can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various nucleophiles .
Scientific Research Applications
2-bromo-N-[(3-cyanophenyl)methyl]-6-fluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Material Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(3-cyanophenyl)methyl]-6-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
2-bromo-N-[(3-cyanophenyl)methyl]-6-fluorobenzamide can be compared with other similar compounds, such as:
3-bromo-N-(2-cyanophenyl)-2-methylbenzamide: This compound has a similar structure but differs in the position of the bromine and cyanophenyl groups.
2-bromo-5-(4-cyanophenoxy)benzyl 1-methyl-1,2: Another compound with a similar core structure but different substituents.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can lead to distinct chemical and biological properties.
Properties
IUPAC Name |
2-bromo-N-[(3-cyanophenyl)methyl]-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2O/c16-12-5-2-6-13(17)14(12)15(20)19-9-11-4-1-3-10(7-11)8-18/h1-7H,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWJEMHXPCAGTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CNC(=O)C2=C(C=CC=C2Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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